![molecular formula C19H28ClNO B2417868 Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride CAS No. 820245-50-9](/img/structure/B2417868.png)
Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride
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Overview
Description
Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C19H27NO•HCl and a molecular weight of 321.89 .
Molecular Structure Analysis
The molecular structure of Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride is derived from its molecular formula, C19H27NO•HCl . For a more detailed analysis, one would need to refer to specific studies or use computational chemistry software to model the molecule.Physical And Chemical Properties Analysis
Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride has a molecular weight of 321.89 . More specific physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally or sourced from detailed chemical databases .Scientific Research Applications
Structural Analysis
- Adamantan-1-yl derivatives, such as those found in Bis[N-(2-hydroxybenzyl)adamantan-1-aminium] fluoride tetrafluoroborate monohydrate, demonstrate interesting hydrogen bonding patterns, highlighting the structural versatility of these compounds (Wang, 2012).
Synthesis Methods
- Adamantan-1-yl derivatives can be synthesized through reactions like the Mannich reaction, as demonstrated in the synthesis of β-Aminoketones of the Adamantane Series, showcasing their adaptability in chemical synthesis (Makarova, Moiseev, & Zemtsova, 2002).
Antiviral Properties
- Adamantane derivatives, including adamantan-1-yl amines, have been examined for their antiviral properties, as evident in studies on their electrophoretic behavior and determination by capillary zone electrophoresis (Reichová, Pazourek, Polášková, & Havel, 2002).
Noncovalent Interactions
- Quantitative assessments of noncovalent interactions in N-substituted adamantane derivatives provide insights into their potential interactions in biological systems (El-Emam et al., 2020).
Antibacterial Activity
- Some adamantan-1-yl derivatives, such as bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride, have been synthesized and evaluated for antibacterial activity, suggesting potential applications in antimicrobial therapies (Krylov et al., 2016).
Neuroprotective Agents
- Adamantan-1-yl amines have been explored as fluorescent heterocyclic derivatives with neuroprotective activities, indicating their potential use in neurological therapies (Joubert, van Dyk, Green, & Malan, 2011).
Antiproliferative Activity
- Adamantane derivatives have also shown antiproliferative activity and influence on the microtubule network of tumor cells, suggesting potential applications in cancer treatment (Zefirov et al., 2017).
Future Directions
properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]adamantan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO.ClH/c1-2-21-18-6-4-3-5-17(18)13-20-19-10-14-7-15(11-19)9-16(8-14)12-19;/h3-6,14-16,20H,2,7-13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPWWDTUHHVBEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride |
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